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Compound of Interest

Compound Name: H-Gly-Trp-OH

Cat. No.: B1294499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for the

dipeptide Glycyl-L-tryptophan (Gly-Trp). The information presented herein is intended to

support research, development, and quality control activities involving this compound. This

guide includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed

experimental protocols for data acquisition, and a workflow visualization for the spectroscopic

analysis of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Glycyl-L-tryptophan

in solution. The following tables summarize the predicted ¹H NMR data and expected ¹³C NMR

chemical shifts.

¹H NMR Data
The ¹H NMR spectrum of Glycyl-L-tryptophan in D₂O is characterized by signals from the

glycine and tryptophan residues. The predicted chemical shifts, multiplicities, and coupling

constants are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for Glycyl-L-tryptophan (500 MHz, D₂O)[1]
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Chemical Shift (ppm) Multiplicity Assignment

7.68 d H-4 (Tryptophan)

7.49 d H-7 (Tryptophan)

7.23 s H-2 (Tryptophan)

7.18 t H-6 (Tryptophan)

7.10 t H-5 (Tryptophan)

4.45 t α-CH (Tryptophan)

3.73 s α-CH₂ (Glycine)

3.25 dd β-CH₂a (Tryptophan)

3.18 dd β-CH₂b (Tryptophan)

Note: Data is based on a predicted spectrum and may vary slightly from experimental values.

¹³C NMR Data
The ¹³C NMR spectrum of Glycyl-L-tryptophan will exhibit resonances corresponding to the

carbonyl, aromatic, and aliphatic carbons. While a fully assigned experimental spectrum is not

readily available in public databases, the expected chemical shift ranges are provided in Table

2 based on data for L-tryptophan and general peptide chemical shift ranges.[2][3][4][5]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Glycyl-L-tryptophan

Chemical Shift (ppm) Assignment

170 - 180 C=O (Amide and Carboxyl)

110 - 140 Aromatic Carbons (Tryptophan)

50 - 60 α-C (Tryptophan and Glycine)

25 - 35 β-C (Tryptophan)

Experimental Protocol for NMR Spectroscopy
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The following protocol outlines a general procedure for acquiring high-resolution ¹H and ¹³C

NMR spectra of Glycyl-L-tryptophan.

1. Sample Preparation:

Dissolve approximately 5-10 mg of Glycyl-L-tryptophan in 0.6-0.7 mL of deuterium oxide

(D₂O). For observation of exchangeable amide protons, a 9:1 H₂O/D₂O mixture can be used.

Vortex the sample until the dipeptide is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Solvent Signal Suppression: If using a solvent mixture containing H₂O, apply a solvent

suppression technique (e.g., presaturation).

Acquisition Parameters:

Spectral Width: ~12 ppm

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-5 s

Processing: Apply a Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to an internal standard

(e.g., DSS or TSP at 0.00 ppm).

¹³C NMR:
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: ~200 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2 s

Processing: Apply a Fourier transform with an exponential multiplication, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in Glycyl-L-

tryptophan. The spectrum is typically characterized by absorptions corresponding to N-H, O-H,

C=O, and aromatic C-H vibrations.

IR Spectroscopic Data
The FT-IR spectrum of solid Glycyl-L-tryptophan is typically acquired using a KBr pellet.[6] The

characteristic absorption bands are summarized in Table 3, with assignments based on known

vibrational frequencies of tryptophan and peptides.[7][8]

Table 3: FT-IR Spectroscopic Data for Glycyl-L-tryptophan
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Wavenumber (cm⁻¹) Vibrational Mode

~3400 N-H stretch (indole)

3300 - 2500
O-H stretch (carboxylic acid), N-H stretch

(amine)

~3050 Aromatic C-H stretch

~2900 Aliphatic C-H stretch

~1660 C=O stretch (Amide I)

~1600 C=O stretch (carboxylate)

~1540 N-H bend (Amide II)

~740 Aromatic C-H out-of-plane bend

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
This protocol describes the preparation of a KBr pellet for the analysis of solid Glycyl-L-

tryptophan.

1. Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any

moisture.

In an agate mortar, grind approximately 1-2 mg of Glycyl-L-tryptophan with about 100-200

mg of the dried KBr. The mixture should be a fine, homogeneous powder.

2. Pellet Formation:

Place a small amount of the KBr/sample mixture into a pellet die.

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.
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3. Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample

spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and

elucidating the structure of Glycyl-L-tryptophan through fragmentation analysis. Electrospray

ionization (ESI) is a common method for ionizing peptides.

Mass Spectrometric Data
The ESI-MS/MS data for Glycyl-L-tryptophan reveals the protonated molecular ion and

characteristic fragment ions resulting from the cleavage of the peptide bond and fragmentation

of the tryptophan side chain.[6]

Table 4: ESI-MS/MS Data for Glycyl-L-tryptophan

m/z Ion

262.12 [M+H]⁺ (Protonated Molecule)

188.07 [M+H - Gly]⁺ or fragment from Trp side chain

130.07 Iminium ion of Tryptophan

Note: Fragmentation patterns can vary depending on the collision energy and instrument type.

Experimental Protocol for ESI-MS/MS
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The following is a general protocol for the analysis of Glycyl-L-tryptophan using liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

Prepare a stock solution of Glycyl-L-tryptophan in a suitable solvent (e.g., water or a

water/acetonitrile mixture with 0.1% formic acid) at a concentration of approximately 1

mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS/MS Analysis:

Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a

quadrupole-time-of-flight or triple quadrupole instrument) with an electrospray ionization

(ESI) source.

Liquid Chromatography:

Column: A C18 reversed-phase column is typically used for peptide separations.

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and

acetonitrile with 0.1% formic acid (Mobile Phase B).

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Mode: Positive ion mode.

MS1 Scan: Acquire a full scan to identify the [M+H]⁺ ion (m/z 262.12).

MS2 Scan (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID)

and acquire the product ion spectrum. The collision energy should be optimized to achieve

good fragmentation.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a dipeptide such as Glycyl-L-tryptophan.
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Caption: Workflow for the spectroscopic characterization of Glycyl-L-tryptophan.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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